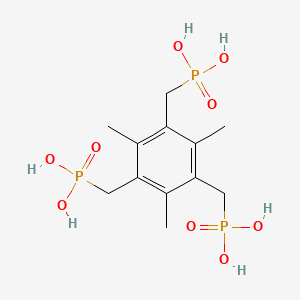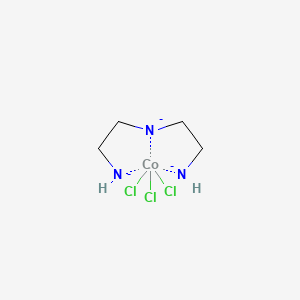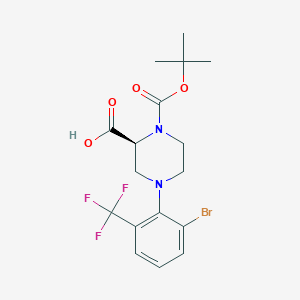
N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]METHACRYLAMIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzotriazole moiety linked to a methacrylamide group, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]METHACRYLAMIDE typically involves the reaction of 2-(2-hydroxyphenyl)-2H-benzotriazole with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]METHACRYLAMIDE follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]METHACRYLAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The benzotriazole ring can be reduced under specific conditions.
Substitution: The methacrylamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced benzotriazole derivatives.
Substitution: Formation of substituted methacrylamide derivatives.
Applications De Recherche Scientifique
N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]METHACRYLAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of UV-absorbing materials and coatings
Mécanisme D'action
The mechanism of action of N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]METHACRYLAMIDE involves its interaction with specific molecular targets. The benzotriazole moiety can interact with nucleophilic sites in biological molecules, while the methacrylamide group can undergo polymerization reactions. These interactions can lead to the formation of stable complexes and polymers with desired properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]ACRYLAMIDE
- N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]METHACRYLATE
- N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]ETHACRYLAMIDE
Uniqueness
N-[2-(2-HYDROXYPHENYL)-2H-BENZOTRIAZOL-5-YL]METHACRYLAMIDE is unique due to its specific combination of a benzotriazole moiety and a methacrylamide group. This combination imparts distinct chemical reactivity and physical properties, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
36325-69-6 |
|---|---|
Formule moléculaire |
C16H14N4O2 |
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
N-[2-(2-hydroxyphenyl)benzotriazol-5-yl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C16H14N4O2/c1-10(2)16(22)17-11-7-8-12-13(9-11)19-20(18-12)14-5-3-4-6-15(14)21/h3-9,21H,1H2,2H3,(H,17,22) |
Clé InChI |
NMOXHAYRTDPINE-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-](/img/structure/B13733104.png)
![2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium](/img/structure/B13733123.png)
![5-{6-[(1-Methylpiperidin-4-Yl)oxy]-1h-Benzimidazol-1-Yl}-3-{(1r)-1-[2-(Trifluoromethyl)phenyl]ethoxy}thiophene-2-Carboxamide](/img/structure/B13733128.png)

![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)







![Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-](/img/structure/B13733182.png)
